

Perivine: An In-depth Technical Guide to Solubility and Stability Studies

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Compound of Interest

Compound Name: *Perivin*

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Introduction

Perivine is a monoterpene indole alkaloid found in plant species such as *Catharanthus roseus* (Madagascar periwinkle), *Tabernaemontana*, and *Kopsia*.^{[1][2][3]} With the chemical formula $C_{20}H_{22}N_2O_3$ and a molecular weight of 338.4 g/mol, it belongs to the same broad class of compounds as the well-known vinca alkaloids, vinblastine and vincristine, which are used in cancer chemotherapy.^{[4][5][6][7]} **Perivine's** structure is characterized by a vobasan skeleton.^[3] While research into its biological activity is ongoing, preliminary studies suggest it may have hypotensive and muscle relaxant properties.^[8] Notably, it has also been investigated for its potential role in Alzheimer's disease therapy, where it is hypothesized to resolve the instability of the retinoblastoma-associated proteins (RbAp48) complex.^{[1][9][10]}

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **Perivine**. Due to the limited availability of specific quantitative data for this compound, this guide also presents detailed experimental protocols for determining these critical parameters, drawing upon established methodologies for related alkaloids and adhering to international guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, there is limited published quantitative

solubility data for **Perivine** in aqueous and pharmaceutically relevant solvents. However, qualitative information is available from commercial suppliers.

Table 1: Qualitative Solubility of **Perivine**

Solvent	Solubility Noted
Dimethyl Sulfoxide (DMSO)	Soluble (e.g., at 10 mM)[10]
Chloroform	Soluble[1][8]
Dichloromethane	Soluble[1][8]
Ethyl Acetate	Soluble[1][8]
Acetone	Soluble[1][8]

Note: This information is based on supplier data and may not represent thermodynamically equilibrated solubility values.

Given its alkaloid structure, the aqueous solubility of **Perivine** is expected to be pH-dependent. The presence of basic nitrogen atoms suggests that solubility would be higher in acidic conditions where these sites are protonated.[11]

Stability Profile

Understanding the chemical stability of **Perivine** is essential for its development as a therapeutic agent, informing formulation, storage, and handling procedures. While specific stability studies on **Perivine** are not extensively reported in the literature, valuable insights can be inferred from data on structurally related vinca alkaloids and from supplier-recommended storage conditions.

Storage Recommendations: For long-term storage, **Perivine** should be kept at -20°C in a dry and dark environment.[1] For short-term storage, refrigeration at 2-8°C is recommended.[1][12]

Inferred Stability from Related Vinca Alkaloids: Vinca alkaloids are known to be susceptible to degradation under several conditions. The primary degradation pathways are hydrolysis and oxidation.[13]

Table 2: Stability of Related Vinca Alkaloids (Vincristine & Vinblastine)

Condition	Stability Profile
pH	Most stable in a slightly acidic pH range (typically 4.5-5.5).[13] Degradation can occur at neutral or alkaline pH. Acid-catalyzed degradation of the formyl group (in vincristine) has been noted.[12][13]
Temperature	Degradation rates increase with higher temperatures.[13] Stable for several weeks in common infusion fluids at 4°C and 25°C.[4][9]
Light	Susceptible to photodegradation upon exposure to UV light.[13] Formulations should be protected from light.[13]
Oxidation	The presence of dissolved oxygen can lead to oxidative degradation.[13]

Based on this, it is prudent to assume that **Perivine** may exhibit similar sensitivities. Therefore, comprehensive forced degradation studies are necessary to elucidate its specific degradation pathways and to develop a stability-indicating analytical method.

Experimental Protocols

The following section provides detailed methodologies for the systematic evaluation of **Perivine**'s solubility and stability.

Analytical Method Development and Validation

A stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice for the analysis of alkaloids.[14][15][16]

Protocol 1: RP-HPLC Method Development

- Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase Selection:
 - Aqueous Component: Begin with an acidic buffer (e.g., 20 mM ammonium acetate adjusted to pH 3.0 with formic acid) to ensure the protonation of the alkaloid and good peak shape.
 - Organic Component: Use acetonitrile or methanol.
- Elution Mode: Develop a gradient elution method to ensure separation of the parent peak from any potential impurities or degradants. For example, start with a low percentage of the organic phase (e.g., 20%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.
- Detection: Use a UV detector. The UV maximum for **Perivine** has been reported as 314 nm in ethanol, which can be a good starting point for the detection wavelength.[\[17\]](#) A photodiode array (PDA) detector is recommended to assess peak purity.
- Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve optimal resolution and peak shape.[\[14\]](#)
- Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[\[18\]](#)[\[19\]](#)

Protocol 2: Shake-Flask Solubility Assay

- Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and other relevant solvents (e.g., water, ethanol, propylene glycol).[\[19\]](#)
- Addition of Compound: Add an excess amount of solid **Perivine** to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.
- Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach

equilibrium.[18][20] The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration plateaus.[18]

- **Sample Collection and Preparation:** After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
- **Quantification:** Dilute the filtered sample with the mobile phase and quantify the concentration of dissolved **Perivine** using the validated stability-indicating HPLC method.
- **Replicates:** Perform all measurements in triplicate to ensure accuracy.[19]

Stability Studies

Stability testing involves both forced degradation studies to identify potential degradation products and long-term/accelerated studies to determine shelf-life.

Protocol 3: Forced Degradation Study

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for understanding degradation pathways.[13][21][22] The goal is to achieve 5-20% degradation of the API.[21][23]

- **Sample Preparation:** Prepare solutions of **Perivine** (e.g., 1 mg/mL) in a suitable solvent.
- **Stress Conditions:** Expose the solutions to the following conditions in parallel:
 - **Acid Hydrolysis:** 0.1 N HCl at 60°C for 24 hours.
 - **Base Hydrolysis:** 0.1 N NaOH at 60°C for 24 hours.
 - **Oxidation:** 3% H₂O₂ at room temperature for 24 hours.
 - **Thermal Degradation:** Store the solid drug and a solution at 60-80°C for up to 7 days.[23]
 - **Photostability:** Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy

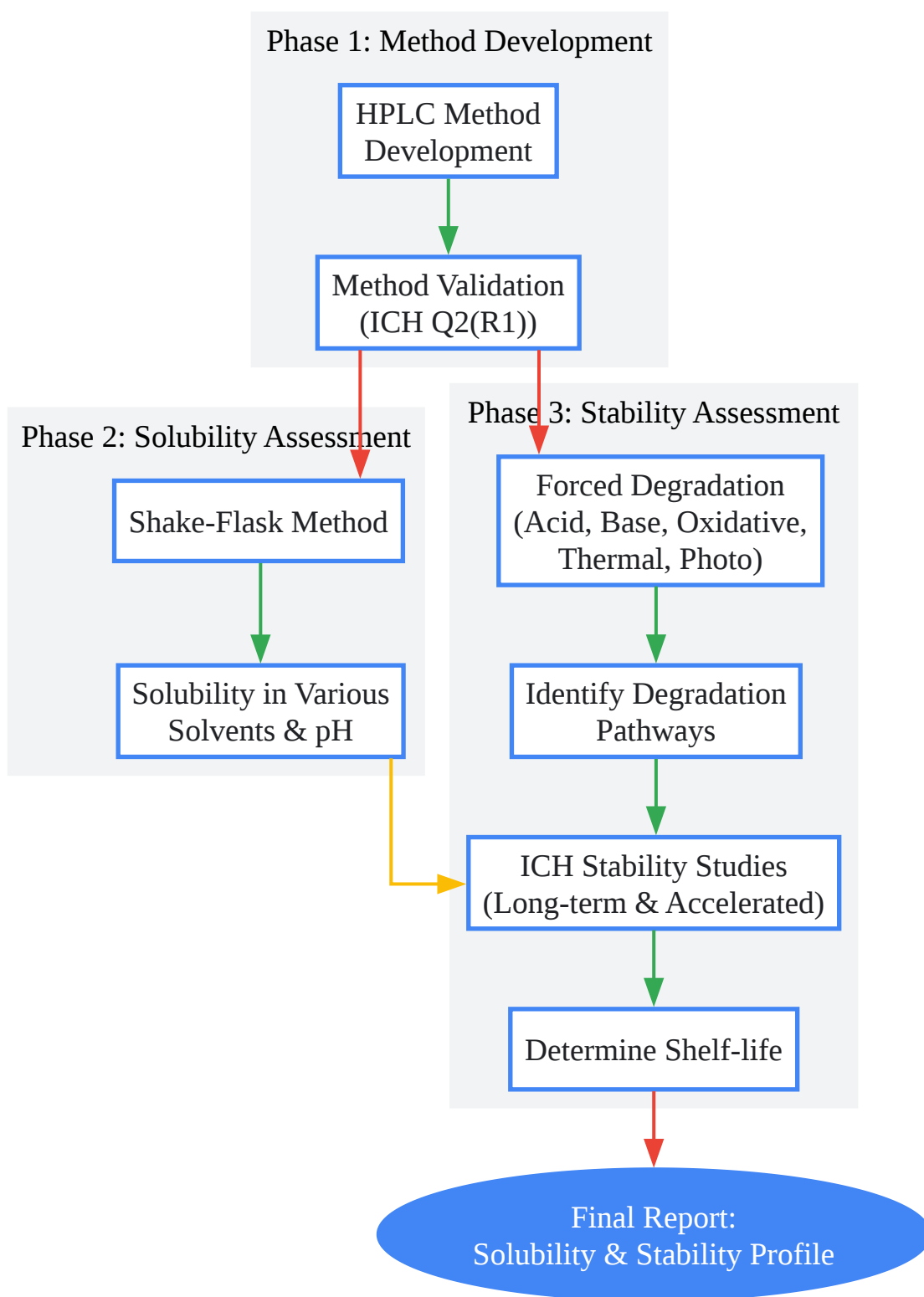
of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][23] A dark control should be kept under the same conditions.

- Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute, and analyze using the validated stability-indicating HPLC-PDA method.
- Mass Balance: Evaluate the results for mass balance. The sum of the assay of the parent drug and the peak areas of all degradation products should be close to the initial concentration.
- Peak Purity: Assess the peak purity of the **Perivine** peak in all stressed samples to ensure no co-eluting degradants.
- Degradant Identification (Optional): For significant degradation products, use LC-MS/MS to obtain mass spectral data to aid in structural elucidation.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of **Perivine**'s solubility and stability.

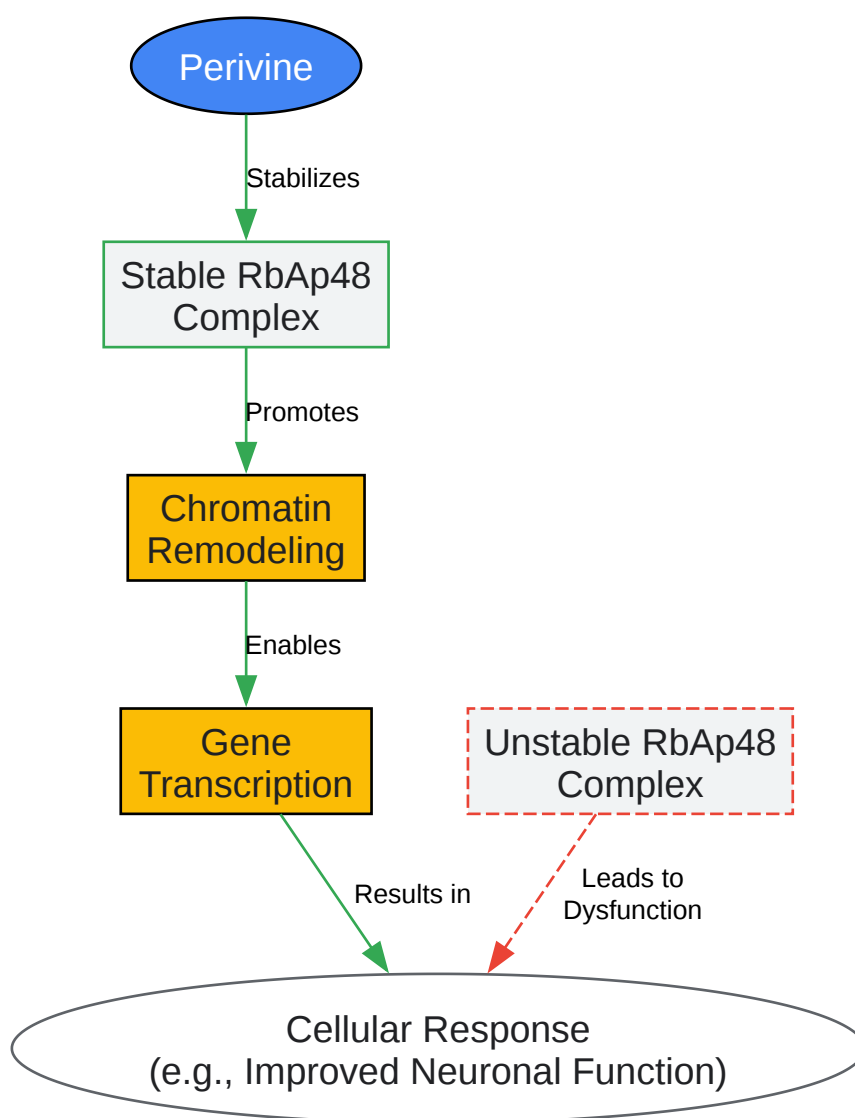


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Caption: Workflow for Solubility and Stability Studies of **Perivine**.

Hypothesized Signaling Pathway

Perivine is suggested to play a role in resolving the instability of the RbAp48 complex. RbAp48 (also known as RBBP4) is a histone-binding protein involved in chromatin remodeling and histone acetylation, processes that are crucial for gene expression.[24][25][26][27] Dysregulation of this protein has been linked to age-related memory loss. The proposed mechanism suggests **Perivine** could stabilize the RbAp48-containing protein complexes, thereby influencing downstream gene transcription.



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Caption: Hypothesized Mechanism of **Perivine** via RbAp48 Complex Stabilization.

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